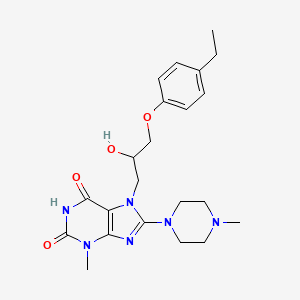
7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that appears to be related to a class of compounds designed to interact with serotonin receptors. These receptors are implicated in various neurological processes, including mood regulation, which makes compounds like this of interest for their potential anxiolytic and antidepressant activities .
Synthesis Analysis
The synthesis of related compounds typically involves creating a purine dione core and attaching various substituents that can influence the molecule's affinity for different serotonin receptors. For instance, the introduction of methoxy and chloro groups into the phenylpiperazinyl moiety, as well as adjustments to the linker length between the purine core and the arylpiperazine fragment, can modify receptor affinity . The synthesis process is carefully designed to yield compounds with specific receptor binding profiles, which are then confirmed using methods such as X-ray diffraction .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their interaction with serotonin receptors. X-ray diffraction studies have shown that different conformations can be adopted in the crystal state, with charge-assisted hydrogen bonds and pi-pi interactions being significant . The orientation of rings in the arylpiperazine fragment is particularly important for ligand-receptor recognition, and intramolecular hydrogen bonds can influence this orientation . Docking studies have also suggested that substituents at specific positions on the purine dione core are essential for receptor affinity and selectivity .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly provided, related compounds in this class typically exhibit high affinity for various serotonin receptors and moderate to low affinity for dopamine receptors . The presence of an arylpiperazine group is a common feature that contributes to these properties. The solubility, stability, and overall behavior of these compounds can be influenced by their functional groups and the overall three-dimensional structure, which is important for their interaction with biological targets .
Case Studies
Several of the related compounds have been evaluated in vivo for their potential as anxiolytic and antidepressant agents. For example, compound 20 from paper showed marked anxiolytic-like activity in the Vogel test in rats and antidepressant-like activity in the Porsolt test, indicating its potential for further development as a therapeutic agent. These case studies are crucial for understanding the real-world implications of the synthesized compounds and their potential benefits for treating psychological disorders .
Scientific Research Applications
Serotonin Receptor Affinity and Psychotropic Potential
A study highlighted a new series of purine-2,6-dione derivatives with modifications at the 7- and 8- positions, revealing potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds, particularly those with mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand properties, demonstrated antidepressant-like effects and anxiolytic-like activity in animal models, suggesting their potential in designing new psychotropic agents (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic and anti-inflammatory effects, outperforming reference drugs in efficacy. This indicates a new class of analgesic and anti-inflammatory agents with potential for further pharmacological evaluation (Zygmunt et al., 2015).
Cardiovascular Activity
A study on 8-alkylamino derivatives of purine-2,6-dione showed promising results for cardiovascular applications, including antiarrhythmic and hypotensive effects. These findings suggest avenues for new treatments in cardiovascular disease management (Chłoń-Rzepa et al., 2004).
Structural and Affinity Studies
Research into arylpiperazine 5-HT(1A) receptor ligands incorporating the pyrimido[2,1-f]purine fragment demonstrated high affinity for 5-HT(1A) and moderate affinity for other receptors, identifying potential pre- and postsynaptic 5-HT(1A) receptor antagonists with promising pharmacological profiles (Jurczyk et al., 2004).
properties
IUPAC Name |
7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4/c1-4-15-5-7-17(8-6-15)32-14-16(29)13-28-18-19(26(3)22(31)24-20(18)30)23-21(28)27-11-9-25(2)10-12-27/h5-8,16,29H,4,9-14H2,1-3H3,(H,24,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPLSNBKINGRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

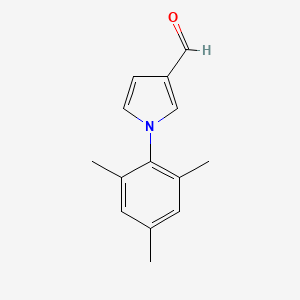
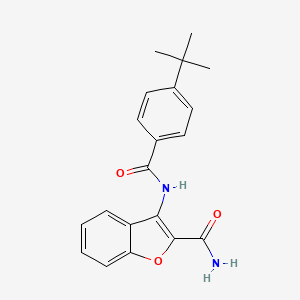
![ethyl 4-[3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2530287.png)
![ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2530289.png)
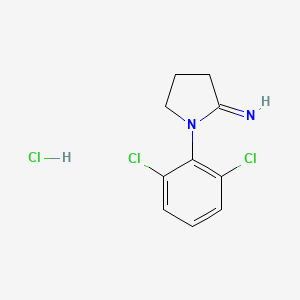
![2-Phenyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2530291.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2530292.png)
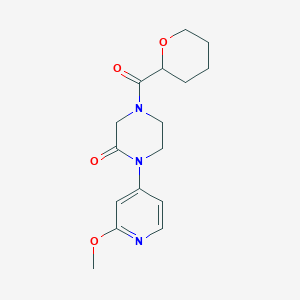
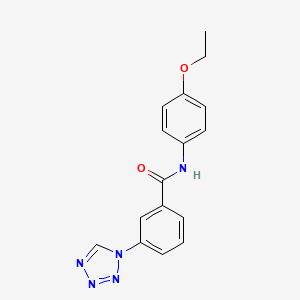
![3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2530296.png)
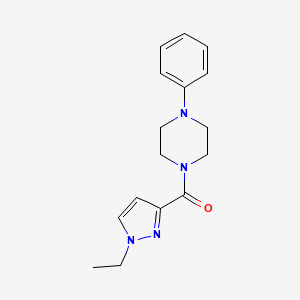

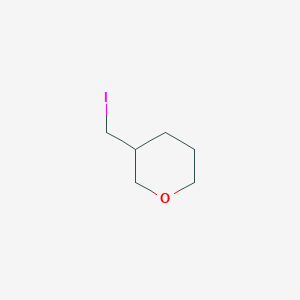
![4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2530303.png)